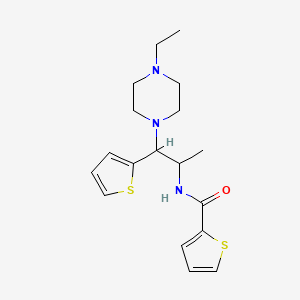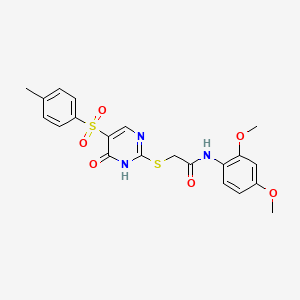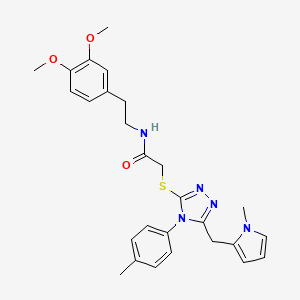![molecular formula C24H21FN2O4S B11426679 10-(4-fluorobenzyl)-N-(2-methoxyethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide CAS No. 1015868-77-5](/img/structure/B11426679.png)
10-(4-fluorobenzyl)-N-(2-methoxyethyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the dibenzo[b,f][1,4]thiazepine family. Its chemical structure features a fused tricyclic system containing a thiazepine ring.
- The presence of a fluorobenzyl group, a methoxyethyl substituent, and an oxo group at specific positions contributes to its unique properties.
Preparation Methods
- A two-step synthetic protocol has been developed for this compound:
Dibenzothiazepine Synthesis: The first step involves copper-mediated C–S cyclization to form dibenzothiazepine.
Ugi–Joullié Reaction: In the second step, the resultant cyclic imine undergoes a Ugi-type multicomponent reaction. This reaction involves the condensation of the cyclic imine with an isocyanide, an amine, and a carboxylic acid to form the final compound.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the functional groups present.
Substitution Reactions: Substituents on the benzyl and methoxyethyl groups can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: The major products would vary based on the specific reaction conditions.
Scientific Research Applications
Psychopharmacology: This compound acts as an antipsychotic agent by targeting serotonin 5-HT2 receptors, histamine H1 receptors, and dopamine D1 and D2 receptors.
Chemical Biology: Researchers explore its interactions with various receptors and its impact on neurotransmitter systems.
Medicinal Chemistry: Investigations focus on optimizing its pharmacokinetic properties and minimizing side effects.
Mechanism of Action
- The compound’s antipsychotic effects likely result from its modulation of serotonin, histamine, and dopamine receptors. It may affect neurotransmitter balance and neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other dibenzo[b,f][1,4]thiazepines or related heterocycles.
Uniqueness: Highlight its distinct features, such as the fluorobenzyl group and methoxyethyl substituent.
Remember that this compound’s detailed properties and applications may be subject to ongoing research, so further investigation is warranted
Properties
CAS No. |
1015868-77-5 |
|---|---|
Molecular Formula |
C24H21FN2O4S |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-13-12-26-23(28)17-8-11-22-20(14-17)27(15-16-6-9-18(25)10-7-16)24(29)19-4-2-3-5-21(19)32(22)30/h2-11,14H,12-13,15H2,1H3,(H,26,28) |
InChI Key |
GLCIIWDTWWKUOL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11426596.png)
![Ethyl 4-{[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11426598.png)
![5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B11426602.png)

![3-(4-Methoxyphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426617.png)

![3-amino-6-ethyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11426632.png)
![methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11426644.png)
![N-{6-methoxy-3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11426651.png)
![10-(3,4-dichlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11426656.png)

![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11426670.png)
![diethyl 1-(1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426675.png)

